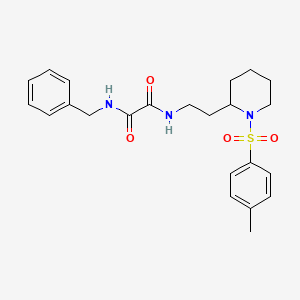
(2-(Indolin-1-ylmethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Indolin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an indolin-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Indolin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of indoline with a suitable boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Indolin-1-ylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Various substituted aromatic compounds, depending on the reactants used in the coupling reactions.
Wissenschaftliche Forschungsanwendungen
(2-(Indolin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Wirkmechanismus
The mechanism of action of (2-(Indolin-1-ylmethyl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The indolin-1-ylmethyl group enhances the compound’s binding affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Indole-3-boronic acid
- (2-Phenyl)boronic acid
Uniqueness
(2-(Indolin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of the indolin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it more effective in various applications compared to simpler boronic acids .
Eigenschaften
IUPAC Name |
[2-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8,18-19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHZYQHNPZPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC3=CC=CC=C32)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2355071.png)
![3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2355073.png)
![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)



![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)


![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)
